Product packaging for Brevinin-2PRe(Cat. No.:)

Brevinin-2PRe

Cat. No.: B1577743
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Brevinin-2PRe is an antimicrobial peptide (AMP) isolated from the skin secretions of the Hokkaido frog, Rana pirica . It belongs to the Brevinin-2 superfamily, a group of linear, cationic peptides known for their broad-spectrum antibacterial activity and potential therapeutic applications . As a host-defense peptide, it forms a critical component of innate immunity, providing a first line of defense against invasive pathogens . Research on this compound has demonstrated particularly high potency against the opportunistic Gram-negative bacterium Pseudomonas aeruginosa . This pathogen is notorious for its intrinsic resistance to many conventional antibiotics and is a major cause of serious nosocomial infections, especially in immunocompromised individuals and patients with cystic fibrosis . The primary mechanism of action for this compound, like other Brevinin peptides, is believed to involve its cationic and amphipathic nature. This allows the peptide to interact with and disrupt the anionic phospholipid bilayers of bacterial membranes, leading to cell death, often through a "carpet-like" model that compromises membrane integrity . Beyond its direct antimicrobial effects, research into the broader Brevinin-2 family suggests these peptides can also modulate host immune responses. Some family members have been shown to suppress the release of pro-inflammatory cytokines and neutralize bacterial lipopolysaccharides (LPS), which are key triggers of harmful inflammatory cascades like sepsis . Studies on related Brevinin-2 peptides indicate they can enhance the survival of hosts infected with multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and may act in part by upregulating genes in innate immune pathways . This makes this compound a valuable tool for scientists investigating new anti-infective strategies, the structure-activity relationships of AMPs, and potential novel treatments for drug-resistant bacterial infections . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLLSVLKGVLKTTGKHIFKNVGGSLLDQAKCKISGQC

Origin of Product

United States

Mechanisms of Action of Brevinin 2pre and Brevinin 2 Family Peptides

Membrane Interaction and Disruption

The primary mechanism by which Brevinin-2 (B1175259) family peptides, including Brevinin-2PRe, exert their antimicrobial and cytotoxic effects is through direct interaction with and disruption of cellular membranes. nih.govresearchgate.netresearchgate.net This interaction is a multi-step process initiated by the peptide's structural and physicochemical properties.

Brevinin-2 peptides are characterized by their cationic nature and their ability to adopt an amphipathic α-helical structure. researchgate.netgoogle.com This structure is crucial for their function, featuring a "Rana-box" disulfide motif at the C-terminal end in many family members, which is significant for their antimicrobial activity. researchgate.netnih.gov The presence of cationic amino acids facilitates the initial attraction to negatively charged membranes, while the hydrophobic residues enable penetration into the lipid bilayer. nih.govmdpi.com

Electrostatic Interactions with Bacterial Membranes

The initial contact between Brevinin-2 peptides and bacterial membranes is governed by electrostatic forces. mdpi.commorressier.com Bacterial cell membranes are rich in anionic phospholipids (B1166683), giving them a net negative charge. nih.govmdpi.com The positive charge of Brevinin peptides, arising from cationic amino acid residues like lysine (B10760008), promotes a selective electrostatic attraction to these bacterial surfaces over the typically zwitterionic (neutral) membranes of eukaryotic cells. nih.govnih.govmdpi.com This electrostatic guidance allows the peptides to accumulate at the bacterial membrane, a critical step for subsequent disruptive actions. mdpi.com

Pore Formation and Membrane Permeabilization

Following the initial binding, Brevinin-2 peptides insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores. researchgate.netnih.govmdpi.com This disruption of the membrane's integrity is a key element of their cytotoxic activity. nih.govresearchgate.net Two primary models have been proposed to explain this process for amphipathic α-helical peptides: the "barrel-stave" model and the "carpet-like" model. nih.gov

In the barrel-stave model , the peptides aggregate and insert into the membrane to form a barrel-shaped channel. The hydrophobic surfaces of the peptides align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled pore. nih.gov

Alternatively, the carpet-like model suggests that the peptides accumulate on the surface of the membrane, forming a "carpet." nih.gov This disrupts the curvature and integrity of the lipid bilayer in a detergent-like manner, leading to the formation of transient pores or micelles and ultimately causing membrane collapse. nih.gov The resulting leakage of cytoplasmic contents and dissipation of essential ion gradients leads to cell death. mdpi.com

Preferential Interaction with Target Cell Membranes

Brevinin-2 peptides exhibit a preferential interaction with the membranes of target cells, such as bacteria and cancerous cells, over those of normal eukaryotic cells. nih.govresearchgate.netnih.gov This selectivity is largely attributed to differences in membrane composition and charge. nih.govmdpi.com

As mentioned, the net negative charge of bacterial membranes provides a strong electrostatic attraction for the cationic peptides. nih.govmdpi.com Similarly, the outer surface of cancer cell membranes often displays a higher negative charge compared to healthy cells. This is due to an increased presence of negatively charged molecules like O-glycosylated mucins and phosphatidylserine. nih.gov The increased surface area from a higher number of microvilli on some cancer cells can also contribute to this preferential interaction. nih.gov This targeted interaction minimizes damage to host cells, a desirable characteristic for potential therapeutic agents. google.com

Intracellular Mechanisms and Cellular Pathways

While membrane disruption is a primary mechanism, some evidence suggests that Brevinin-2 family peptides can also exert their effects through intracellular actions after penetrating the cell membrane. nih.govmdpi.com

Interaction with Lysosomal Compartments

The mechanism of action for some members of the Brevinin-2 family, such as Brevinin-2R, involves a sophisticated process that directly implicates lysosomal compartments, leading to a specific form of cell death, particularly in cancer cells. nih.govnih.gov This pathway is characterized by the peptide's ability to interact with and disrupt lysosomal functions, ultimately triggering a cascade of events that result in cell demise. researchgate.net

Research indicates that Brevinin-2R can engage with both early and late endosomes. nih.govnih.gov This interaction is a critical step that precedes the direct impact on lysosomes. Following this engagement with the endosomal pathway, Brevinin-2R has been shown to directly interact with lysosomes. nih.gov This leads to a crucial event known as lysosomal membrane permeabilization (LMP). nih.govresearchgate.net The destabilization of the lysosomal membrane is a pivotal point in this mechanism of action.

The permeabilization of the lysosomal membrane results in the leakage of its contents, including potent hydrolytic enzymes like cathepsins, into the cytosol. nih.gov The release of these enzymes into the cytoplasm initiates a downstream cascade of fatal cellular events. Studies have shown that inhibitors of lysosomal acidification and specific cathepsin inhibitors can prevent the cell death induced by Brevinin-2R, underscoring the essential role of lysosomal integrity in this process. nih.govnih.gov

Research Findings on Brevinin-2R and Lysosomal Interaction

FindingExperimental ObservationImplicationReference(s)
Endosomal/Lysosomal Interaction Brevinin-2R co-localizes with markers for early (EEA1) and late (mannose-6-phosphate receptor) endosomes.The peptide utilizes the endocytic pathway to reach lysosomal compartments. nih.gov
Direct Lysosomal Interaction FITC-labeled Brevinin-2R shows strong co-localization with LysoTracker Red-stained lysosomes in L929 cells. A scrambled version of the peptide does not.The interaction is specific to the peptide's structure and is not a random event. nih.gov
Lysosomal Membrane Permeabilization (LMP) Treatment with Brevinin-2R leads to the release of cathepsin-B from the lysosomes into the cytosol.The peptide compromises the integrity of the lysosomal membrane. nih.gov
Role of Lysosomal Acidification The inhibitor of vacuolar H+ ATPase, Bafilomycin A1, reduces the Brevinin-2R-induced release of cathepsin-B.The acidic environment of the lysosome is crucial for the peptide's lytic activity. nih.gov
Inhibition of Cell Death Inhibitors of cathepsin-B and cathepsin-L prevent cell death induced by Brevinin-2R.The cytotoxic effect is dependent on the activity of cathepsins released from the lysosomes. nih.govnih.gov

Structure Activity Relationship Sar of Brevinin 2 Peptides

Primary Structural Features and Their Contribution to Activity

The primary structure of Brevinin-2 (B1175259) peptides is a fundamental determinant of their antimicrobial capabilities. Several key features at this level, including the amino acid sequence, net positive charge, hydrophobicity, amphipathicity, and peptide length, collectively orchestrate their interaction with and disruption of microbial membranes.

Amino Acid Sequence

The specific sequence of amino acids is the blueprint for a peptide's structure and function. Brevinin-2PRe, isolated from the Hokkaido frog, Rana pirica, has the amino acid sequence GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGEC. researchgate.net While the primary structure of Brevinin-2 peptides is generally not highly conserved across different species, certain residues and motifs are crucial for their activity. nih.govfrontiersin.org For instance, the C-terminal region of many Brevinin-2 peptides, including this compound, features a "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542). nih.govvulcanchem.com Although initially thought to be essential for antimicrobial action, the discovery of active Brevinin-2 peptides lacking this feature suggests it is not an absolute requirement. nih.gov

The amino acid composition directly influences other critical properties like charge and hydrophobicity. researchgate.net The presence of a mix of hydrophobic and basic amino acids is a hallmark of Brevinin-2 peptides and is vital for their function. vulcanchem.com

Table 1: Amino Acid Sequence of this compound and Related Peptides
PeptideAmino Acid SequenceSource Organism
This compound GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGEC Rana pirica
Brevinin-2PRaGLMSLFKGVLKTAGKHIFKNVGGSLLDQAKCKITGECRana pirica
Brevinin-2PRbGLMSLFRGVLKTAGKHIFKNVGGSLLDQAKCKITGECRana pirica
Brevinin-2PRcGLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGQCRana pirica
Brevinin-2PRdGLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKITGQCRana pirica

Net Positive Charge

A defining characteristic of Brevinin-2 peptides is their cationic nature, resulting from a net positive charge at physiological pH. mdpi.comnih.govresearchgate.net This positive charge is a critical factor in the initial interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids. vulcanchem.commdpi.com The electrostatic attraction facilitates the accumulation of the peptide on the microbial surface, a prerequisite for subsequent membrane disruption. mdpi.com

Studies on various Brevinin-2 analogs have demonstrated a direct correlation between net positive charge and antimicrobial potency. researchgate.netresearchgate.net For example, increasing the cationicity of a Brevinin-2-related peptide by substituting a neutral or acidic amino acid with a basic one, such as lysine (B10760008), can lead to a significant enhancement in its activity against both Gram-positive and Gram-negative bacteria. nih.gov However, an excessively high net charge can sometimes lead to increased toxicity towards host cells. researchgate.net Therefore, an optimal balance of positive charge is necessary for potent and selective antimicrobial action. researchgate.netresearchgate.net

Hydrophobicity and Amphipathicity

Hydrophobicity, the measure of a molecule's aversion to water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are crucial for the membrane-disrupting activity of Brevinin-2 peptides. vulcanchem.commdpi.comnih.gov After the initial electrostatic attraction, the hydrophobic residues of the peptide interact with the lipid core of the bacterial membrane. tums.ac.ir This interaction is a key step in the insertion of the peptide into the bilayer.

The amphipathic nature of these peptides, particularly when they adopt an α-helical structure, allows them to align at the membrane-water interface, with the hydrophobic face partitioning into the lipid core and the hydrophilic face remaining exposed to the aqueous environment. vulcanchem.comtums.ac.ir This arrangement destabilizes the membrane, leading to pore formation and ultimately cell death. tums.ac.ir

Research has shown that there is a delicate balance between hydrophobicity and biological activity. tums.ac.ir Increasing hydrophobicity can enhance antimicrobial activity, but it can also lead to higher hemolytic activity (toxicity to red blood cells). researchgate.nettums.ac.ir For instance, substitutions that increase both hydrophobicity and amphipathicity in a Brevinin-2-related peptide have been shown to increase hemolytic activity without a corresponding increase in antimicrobial potency. nih.gov

Peptide Length

The length of Brevinin-2 peptides, which typically ranges from 30 to 34 amino acid residues, also plays a role in their activity. nih.govmdpi.comresearchgate.net The length must be sufficient to span the bacterial membrane or to form structures that can effectively disrupt it. Truncation studies on some Brevinin-2 peptides have shown that it is possible to shorten the peptide while retaining or even enhancing its antimicrobial activity, suggesting that certain regions of the peptide are more critical for its function than others. mdpi.comnih.govnih.gov This has important implications for the design of smaller, potentially more cost-effective, synthetic antimicrobial peptides.

Secondary and Tertiary Conformations

While the primary sequence lays the groundwork, the three-dimensional structure that Brevinin-2 peptides adopt is what ultimately dictates their mechanism of action.

α-Helical Structure Formation

A key feature of many Brevinin-2 peptides is their ability to form an α-helical secondary structure, particularly upon interaction with a membrane-mimicking environment. mdpi.comnih.govmdpi.com In an aqueous solution, these peptides often exist in a random coil conformation. mdpi.comportlandpress.com However, the hydrophobic environment of a lipid bilayer induces a conformational change to an α-helix. nih.govtums.ac.ir

This induced helicity is critical for the peptide's function. tums.ac.ir The α-helical conformation organizes the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix, creating the amphipathic structure necessary for membrane interaction and disruption. mdpi.comtums.ac.ir Circular dichroism (CD) spectroscopy is a common technique used to study this conformational change and has confirmed the propensity of Brevinin-2 peptides to adopt α-helical structures in the presence of membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS). nih.govtums.ac.ir Studies have shown that modifications that disrupt the α-helical structure can lead to a significant decrease in antimicrobial activity, highlighting the importance of this conformation. mdpi.com

Table 2: Summary of Structure-Activity Relationships in Brevinin-2 Peptides
Structural FeatureContribution to Activity
Amino Acid Sequence Determines overall properties and contains key functional motifs. nih.govvulcanchem.com
Net Positive Charge Facilitates initial electrostatic attraction to negatively charged microbial membranes. mdpi.comnih.govmdpi.com
Hydrophobicity Drives the insertion of the peptide into the lipid bilayer of the membrane. vulcanchem.comtums.ac.ir
Amphipathicity Enables the peptide to destabilize the membrane by interacting with both the lipid and aqueous phases. vulcanchem.commdpi.comtums.ac.ir
Peptide Length Must be sufficient to span or disrupt the microbial membrane. mdpi.comnih.gov
α-Helical Structure Organizes residues into an amphipathic conformation, which is crucial for membrane disruption. mdpi.comnih.govtums.ac.ir

C-Terminal Cyclic Heptapeptide Domain (Ranabox) and Disulfide Bridge

A defining feature of many peptides in the brevinin family, including this compound, is the "Rana box," a C-terminal cyclic heptapeptide domain. researchgate.netnih.gov This structure is formed by a disulfide bridge between two cysteine residues, which flank a sequence of amino acids. nih.govvulcanchem.com Specifically, this motif is often represented as Cys-(Xaa)n-Cys, where Xaa represents variable amino acid residues and 'n' is typically 4 or 5. nih.govresearchgate.net In many brevinin-2 peptides, this loop contains a conserved lysine residue. researchgate.netresearchgate.net

The Rana box and its integral disulfide bridge were initially thought to be indispensable for the antimicrobial activity of these peptides. nih.gov This structural element is believed to contribute to the stability of the peptide. vulcanchem.com The cyclic nature of the C-terminus can enhance the peptide's amphipathic α-helical conformation, a key factor in its ability to interact with and disrupt microbial membranes. tums.ac.ir The disulfide bridge itself can be engineered to lock the peptide into a specific conformation, potentially influencing its activity and stability. nih.gov

Impact of Chemical Modifications and Analog Design on Activity

The development of brevinin analogs through chemical modifications has been a key strategy to enhance their therapeutic potential by improving antimicrobial efficacy and reducing toxicity. researchgate.netmdpi.com These modifications provide valuable insights into the structure-activity relationship of these peptides.

Amino Acid Substitutions

The substitution of specific amino acids can significantly alter the biological activity of brevinin peptides by modulating properties such as net charge, hydrophobicity, and amphipathicity. researchgate.netnih.gov

Increasing Cationicity: Replacing a neutral or acidic amino acid with a basic one, such as lysine, can increase the peptide's net positive charge. nih.gov For example, the substitution of Aspartic acid (Asp) at position 4 with Lysine (Lys) in a brevinin-2-related peptide (B2RP) led to a significant increase in potency against Escherichia coli, Staphylococcus aureus, and Candida albicans without a substantial change in hemolytic activity. nih.gov

Modulating Hydrophobicity and Amphipathicity: Altering hydrophobic residues can have a complex effect. Increasing hydrophobicity can enhance antimicrobial activity, but often at the cost of increased hemolytic activity. researchgate.netresearchgate.net Conversely, strategic substitutions can sometimes reduce hemolytic activity while retaining or even improving antimicrobial potency. For instance, replacing Phenylalanine (Phe) with Leucine (Leu) in some Brevinin-2PR peptides decreased their toxicity to red blood cells. researchgate.net In another study, substituting Leucine (Leu) at position 18 with Lysine (Lys) in a brevinin-2-related peptide decreased both antimicrobial and hemolytic activity. nih.gov

Impact on Helicity: The amino acid composition directly influences the peptide's ability to form an α-helical structure in a membrane environment, which is often crucial for its function. tums.ac.irresearchgate.net

The following table summarizes the effects of some amino acid substitutions on the activity of brevinin-related peptides.

Peptide/Analog Substitution Effect on Antimicrobial Activity Effect on Hemolytic Activity Reference
[Lys4]B2RPAsp4 → LysIncreased potency against E. coli, S. aureus, and C. albicans.Not significantly changed. nih.gov
[Lys4, Lys18]B2RPAsp4 → Lys, Leu18 → LysRetained activity against A. baumannii, reduced against S. aureus.Very low. nih.govnih.gov
[Lys4, Ala16]B2RPAsp4 → Lys, Lys16 → AlaRetained activity against A. baumannii, reduced against S. aureus.Very low. nih.govnih.gov
Brevinin-1BYbPhe12 → LeuFour-fold lower potency against C. albicans.Not specified. researchgate.net
Brevinin-1pl-3HNot specifiedDiminished against Gram-negative bacteria.Reduced. nih.gov

Truncations and Active Fragments

Studies involving the truncation of brevinin peptides have demonstrated that the entire sequence is not always necessary for antimicrobial activity. nih.govnih.gov In many cases, the N-terminal region of the peptide constitutes the primary active fragment. nih.govnih.gov

For example, a truncated analog of Brevinin-2GUb, which involved the removal of the C-terminal Rana box, was designed. nih.gov This truncated peptide, named t-Brevinin-2GUb, showed that the N-terminal 19 amino acids are an active fragment. nih.govnih.gov This finding suggests that shortening the peptide while maintaining its bioactivity is a viable optimization strategy. nih.govnih.gov Similarly, for Brevinin-2GHk, the N-terminus was identified as the region primarily responsible for antimicrobial activity, and truncated derivatives exhibited enhanced antimicrobial effects. nih.gov

Cyclization and D-amino Acid Incorporation

To improve the stability and activity of brevinin peptides, modifications such as cyclization and the incorporation of D-amino acids have been explored. tums.ac.irmdpi.com

Cyclization: Creating cyclic analogs can enhance peptide stability. tums.ac.ir However, a cyclic analog of Brevinin-2R showed lower antimicrobial activity compared to the parent peptide, although it also exhibited no hemolytic activity. tums.ac.ir This suggests a trade-off between stability and potency in this specific case.

The table below shows a comparison of Brevinin-2R and its modified analogs.

Peptide Modification Antimicrobial Activity Hemolytic Activity Proteolytic Stability (% residual activity) Reference
Brevinin-2RNone (Native)HigherLow20% tums.ac.ir
BR-DD-Leu substitutionLowerNone90% tums.ac.ir
BR-CCyclized analogLowerNone60% tums.ac.ir

C-terminal Amidation

C-terminal amidation is a common post-translational modification in many antimicrobial peptides and can significantly influence their activity. nih.govresearchgate.net This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. researchgate.net

The presence of a C-terminal amide can be crucial for antimicrobial potency. researchgate.net It has been shown to stabilize α-helical structures and enhance the peptide's interaction with bacterial membranes. researchgate.netbiorxiv.org For several peptides, the amidated form is significantly more active than its non-amidated counterpart. researchgate.netnih.gov For instance, the removal of the C-terminal amide from the peptide Modelin-5 resulted in a more than 20-fold decrease in its ability to kill P. aeruginosa. nih.gov

While the discovery of naturally truncated brevinins with amidated C-termini instead of a Rana box suggests that amidation can compensate for the lack of the cyclic structure, the precise role can be peptide-specific. nih.gov In some cases, the C-terminal amide group may not be directly involved in receptor stimulation but rather induces a conformational effect that promotes agonist activity. nih.gov

Research Methodologies for Studying Brevinin 2pre and Its Analogs

Peptide Isolation and Purification Techniques

The initial steps in studying Brevinin-2PRe involve the collection of skin secretions from its amphibian source and the subsequent separation of the peptide from a complex mixture of other bioactive molecules.

Skin Secretion Collection

This compound is a member of the brevinin family of antimicrobial peptides, which are typically isolated from the skin secretions of frogs. researchgate.netresearchgate.net The collection of these secretions is a critical first step. A common and non-lethal method involves stimulating the granular glands in the frog's skin to release their contents. researchgate.net One such technique is norepinephrine-stimulated secretion, where the frog is administered a low dose of norepinephrine (B1679862) to induce the release of the defensive peptides. This method allows for the collection of a rich source of various peptides, including brevinins, without harming the animal. The collected secretions are then typically acidified to prevent degradation by proteases and prepared for further purification.

Chromatographic Separation Methods

Following collection, the crude skin secretion undergoes a series of chromatographic steps to isolate and purify this compound. researchgate.netnih.gov Chromatography is a powerful technique for separating the components of a mixture based on their different physical and chemical properties. nih.govkemtrak.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary and widely used technique for purifying peptides like this compound. researchgate.netresearchgate.net In this method, the crude secretion is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then used to elute the peptides. researchgate.net Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later. The fractions are collected, and those containing the peptide of interest are identified for further characterization.

Size-Exclusion Chromatography (SEC) may also be employed as an initial purification step to separate peptides based on their molecular size. waters.com This can be useful for removing larger proteins or smaller non-peptidic molecules from the crude secretion before proceeding to higher resolution techniques like RP-HPLC. waters.com

The combination of these chromatographic methods allows for the isolation of this compound to a high degree of purity, which is essential for accurate structural and functional studies. researchgate.netresearchgate.net

Structural Characterization and Analysis

Once purified, this compound and its analogs are subjected to various analytical techniques to determine their primary, secondary, and tertiary structures. This information is vital for understanding how these peptides exert their biological effects.

Amino Acid Sequencing

Determining the precise sequence of amino acids is fundamental to characterizing any peptide. The primary structure of this compound is elucidated through a combination of techniques.

Historically, Edman degradation was a common method for sequencing peptides. However, modern approaches often rely on mass spectrometry in conjunction with cDNA cloning. "Shotgun" cloning techniques can be used to identify the precursor proteins of antimicrobial peptides from cDNA libraries derived from frog skin secretions. nih.govoncotarget.com The deduced amino acid sequence from the cDNA can then be confirmed by mass spectrometry analysis of the purified peptide. nih.gov The primary structure of this compound has been identified as GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGEC. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool in peptide analysis, providing highly accurate molecular weight measurements and sequence information. nih.govMatrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to determine the molecular mass of the purified peptide, which can be compared to the theoretical mass calculated from the amino acid sequence. nih.gov

Tandem mass spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), is employed for de novo sequencing or to confirm the sequence obtained from cDNA cloning. researchgate.net In this technique, the peptide is fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

Circular Dichroism (CD) Spectroscopy for Conformation

Circular dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.govrsc.org CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides information about the peptide's conformational state, particularly the presence of α-helices, β-sheets, and random coil structures. youtube.com

For this compound and its analogs, CD spectroscopy is crucial for understanding their conformation in different environments, such as in aqueous solution versus in the presence of membrane-mimicking environments like detergent micelles (e.g., sodium dodecylsulfate or dodecylphosphocholine) or lipid vesicles. nih.govunits.it Studies have shown that many brevinin peptides, including this compound, adopt an α-helical conformation in membrane-mimetic environments, which is believed to be important for their antimicrobial activity. researchgate.netnih.gov The conformational changes observed by CD spectroscopy upon interaction with membranes provide insights into the mechanism of action of these peptides. nih.gov

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for Membrane Interaction

The investigation of how antimicrobial peptides like this compound interact with and disrupt microbial membranes is fundamental to understanding their mechanism of action. Solid-state Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques employed to probe these interactions at a molecular level. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) measures the vibrations of molecular bonds within a sample when it absorbs infrared radiation. researchgate.net This technique is highly effective for studying the structure of both the peptide and the lipid bilayer simultaneously. nih.gov Researchers can monitor specific spectral regions to gain insights into different parts of the membrane. For instance, the C-H stretching modes (2800–3000 cm⁻¹) reveal information about the order and fluidity of the lipid acyl chains. creative-biostructure.com The ester carbonyl stretching region (1700–1750 cm⁻¹) provides data on the interfacial area of the bilayer, while the amide I and amide II bands of the peptide backbone are analyzed to determine secondary structure, such as the formation of α-helices or β-sheets upon membrane binding. nih.govcreative-biostructure.com Attenuated Total Reflectance (ATR)-FTIR is particularly advantageous as it allows for the analysis of hydrated samples, preserving the native environment of the lipid membrane during the experiment. creative-biostructure.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information on the structure, dynamics, and orientation of molecules. In the context of peptide-membrane studies, solid-state NMR is especially valuable. nih.gov By selectively labeling either the lipids or the peptide with stable isotopes like ²H (deuterium) and ³¹P (phosphorus-31), different aspects of the interaction can be elucidated. ³¹P NMR experiments on multilamellar vesicles can reveal how the peptide affects the dynamics and orientation of the lipid polar headgroups. nih.gov ²H NMR, using lipids with deuterated acyl chains, provides quantitative data on the ordering or disordering of the membrane's hydrophobic core induced by the peptide. nih.gov These techniques can help determine the location of the peptide within the membrane and characterize the structural perturbations it causes, which are crucial for its antimicrobial function. researchgate.netnih.gov

Together, NMR and FTIR provide a comprehensive picture of the peptide-membrane interaction, detailing conformational changes in the peptide and structural disruptions in the lipid bilayer, which are key to the lytic activity of peptides in the brevinin family. researchgate.net

Peptide Synthesis Methodologies

The production of this compound and its analogs for research and potential therapeutic applications relies on various synthesis methodologies. These range from chemical synthesis, which allows for precise control over the peptide sequence and the incorporation of unnatural amino acids, to biological systems for large-scale production.

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides. powdersystems.combachem.com Developed by R. Bruce Merrifield, this technique involves building a peptide chain sequentially while one end (typically the C-terminus) is covalently anchored to an insoluble polymer support, or resin. powdersystems.com

The process is cyclical and consists of several key steps: bachem.com

Attachment: The first C-terminal amino acid, with its α-amino group protected (e.g., by an Fmoc group), is attached to the solid resin. powdersystems.com

Deprotection: The protecting group on the α-amino group is removed, typically with a base for Fmoc, exposing a free amine for the next reaction. powdersystems.com

Coupling: The next protected amino acid is activated and added, forming a peptide bond with the free amine on the growing chain. powdersystems.com

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble by-products, which simplifies purification. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). powdersystems.com SPPS has been successfully used to synthesize Brevinin-2R and its analogs, enabling studies on their structure-activity relationships. tums.ac.ir The method's efficiency and ease of purification have made it a standard for producing peptides for research. nih.gov

Solution-Phase Peptide Synthesis, also known as liquid-phase synthesis, is the classical method for creating peptide bonds. americanpeptidesociety.orgnih.gov Unlike SPPS, all reactants—the growing peptide chain and the amino acid to be added—are dissolved in a suitable organic solvent. google.com

The core of this method relies on coupling reagents, such as carbodiimides (e.g., DCC, DIC), to activate the carboxyl group of one amino acid, allowing it to form a peptide bond with the amino group of another. americanpeptidesociety.org Additives like HOBt (1-hydroxybenzotriazole) are often included to improve efficiency and reduce side reactions. americanpeptidesociety.org A significant challenge in this method is the need for purification, often through extraction or crystallization, after each step to remove unreacted starting materials and by-products before proceeding to the next coupling. rsc.orgresearchgate.net

Although largely superseded by SPPS for routine synthesis due to being more labor-intensive, solution-phase synthesis remains valuable for specific applications, such as the large-scale commercial production of certain peptides or for synthesizing structures that are difficult to assemble on a solid support. bachem.comnih.gov

For producing large quantities of peptides like this compound in a cost-effective manner, recombinant expression systems are the most attractive tool. nih.gov These systems use host organisms, most commonly the bacterium Escherichia coli, to manufacture the peptide. sigmaaldrich.com

Because antimicrobial peptides can be lethal to the host bacterium, a common strategy is to express them as a harmless fusion protein. nih.gov The gene encoding the peptide is cloned into an expression vector, such as pET32a(+), and linked to the gene of a carrier protein like Thioredoxin (Trx). nih.gov This fusion construct protects the host from the peptide's lytic activity and also prevents the peptide from being degraded by host proteases. nih.gov The fusion protein can then be purified, and the target peptide is cleaved from its carrier protein.

This recombinant approach has been successfully applied to produce peptides from the brevinin family. For example, Brevinin-2R and Brevinin-2GU have been expressed in E. coli as Trx fusion proteins, demonstrating the viability of this method for obtaining the quantities of peptide needed for extensive biological and clinical studies. nih.gov Other expression systems, including yeasts like Saccharomyces cerevisiae or insect cells, can also be used and offer advantages such as the ability to perform post-translational modifications. sigmaaldrich.comfuturefields.io

Solution-Phase Peptide Synthesis

Biological Activity Assays (In Vitro and Model Organisms)

Evaluating the biological efficacy of this compound and its analogs is crucial. This is primarily achieved through in vitro assays that measure their activity against pathogenic microorganisms and, in some cases, through the use of simple model organisms.

In vitro antimicrobial susceptibility testing (AST) is a fundamental method used to determine a peptide's effectiveness against a panel of microorganisms. msdmanuals.comwoah.org The primary goal is to quantify the concentration of the peptide required to inhibit microbial growth or kill the microbes.

The most common semiquantitative method is the broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC) . msdmanuals.com This involves preparing a series of dilutions of the peptide in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of a specific bacterium or fungus. After an incubation period, the plate is visually inspected or read with a spectrophotometer to find the lowest concentration of the peptide at which no visible growth has occurred. This concentration is the MIC. msdmanuals.comcreative-diagnostics.com

Research on Brevinin-2R, a closely related peptide, has established its potent, broad-spectrum antimicrobial activity through such assays. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Studies have also shown its activity against multidrug-resistant strains, highlighting its therapeutic potential. researchgate.net

Below is a table summarizing the reported MIC values for Brevinin-2R against various microorganisms.

MicroorganismStrainMIC (μg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 259233.12 tums.ac.ir
Staphylococcus aureus(Clinical Isolate)16 nih.gov
Micrococcus luteus(Clinical Isolate)4 nih.gov
Bacillus sp.KR-81042 nih.gov
Gram-Negative Bacteria
Escherichia coliATCC 259226.25 tums.ac.ir
Escherichia coli(Clinical Isolate)32 nih.gov
Salmonella typhimurium(Clinical Isolate)64 nih.gov
Pseudomonas aeruginosaATCC 2785350 tums.ac.ir
Pseudomonas aeruginosa(Clinical Isolate)64 nih.gov
Klebsiella pneumoniae(Clinical Isolate)128 nih.gov
Acinetobacter baumannii(Susceptible Strain)29 researchgate.net
Acinetobacter baumannii(MDR Isolate)7 - 13.9 researchgate.net
Fungi
Candida albicansATCC 1023112.5 tums.ac.ir
Candida albicans(Clinical Isolate)16 nih.gov
Candida tropicalis(Clinical Isolate)32 nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

In addition to in vitro assays, simple model organisms like the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster are sometimes used in the broader field of antimicrobial peptide research to assess activity in a living system. kuleuven.be

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, defined as the lowest concentration that prevents the visible growth of a microorganism after a specified incubation period. cabidigitallibrary.orgnih.govbmglabtech.com This quantitative metric is essential for assessing the potency of this compound and its derivatives against a spectrum of pathogens. bmglabtech.comresearchgate.net

Standardized broth microdilution methods are commonly employed to determine the MIC of this compound. mdpi.comnih.gov In this assay, serial twofold dilutions of the peptide are prepared in a liquid growth medium in 96-well microtiter plates. researchgate.net Each well is then inoculated with a standardized suspension of the target microorganism, typically at a concentration of 1 x 10^5 to 1 x 10^6 colony-forming units per milliliter (CFU/mL). microchemlab.commdpi.com The plates are incubated under optimal conditions for the specific microorganism, usually for 16-24 hours. mdpi.commdpi.com Following incubation, the MIC is determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). mdpi.com The well with the lowest peptide concentration showing no visible growth is recorded as the MIC. cabidigitallibrary.orgmdpi.com

Studies have reported the MIC of this compound against various microorganisms. For instance, its MIC against Escherichia coli ATCC 25922 has been documented, providing a benchmark for its activity against Gram-negative bacteria. nih.gov The peptide also demonstrates activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans. uniprot.org The design of this compound analogs often aims to enhance this antimicrobial potency, and their MIC values are compared to that of the parent peptide to evaluate the success of the modifications. researchgate.net

Table 1: Reported MIC Values for this compound and Related Peptides

Peptide Organism MIC (µM)
This compound Escherichia coli 13 uniprot.org
This compound Staphylococcus aureus 25 uniprot.orgnih.gov
This compound Candida albicans 25 uniprot.org
Brevinin-2PRa Pseudomonas aeruginosa (clinical isolates) 6 - 12 researchgate.net
[Lys4]B2RP Escherichia coli 6 researchgate.net
[Lys4]B2RP Staphylococcus aureus 12.5 researchgate.net
[Lys4]B2RP Candida albicans 6 researchgate.net
[Lys4]B2RP Acinetobacter baumannii (multidrug-resistant) 1.5 - 3 researchgate.net
Brevinin-1GHd Staphylococcus aureus 2 nih.gov
Brevinin-1GHd MRSA 4 nih.gov
Brevinin-1GHd Candida albicans 4 nih.gov
Brevinin-1GHd Escherichia coli 8 nih.gov
Brevinin-1GHd Pseudomonas aeruginosa 32 nih.gov
Brevinin-2GHk (BR2GK) S. aureus 64 nih.gov
Brevinin-2GHk (BR2GK) E. faecalis 64 nih.gov
Brevinin-2GHk (BR2GK) C. albicans 256 nih.gov
Truncated Brevinin-2GHk analog S. aureus 4 nih.gov

This table is interactive. Click on the headers to sort the data.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration of an antimicrobial that inhibits growth, the Minimum Bactericidal Concentration (MBC) identifies the lowest concentration required to kill a specific bacterium. wikipedia.orgcreative-diagnostics.com The MBC is determined as a subsequent step to the MIC assay. microchemlab.com Aliquots from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC) are subcultured onto an antibiotic-free solid agar (B569324) medium. mdpi.combmglabtech.com The plates are then incubated for a suitable period, typically 24-48 hours, to allow for the growth of any surviving bacteria. bmglabtech.com

The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. wikipedia.orgbmglabtech.com An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.org This distinction is crucial as a bacteriostatic agent (inhibits growth) may not be sufficient for treating certain severe infections where complete eradication of the pathogen is necessary.

For this compound and its analogs, determining the MBC provides a more complete picture of their antimicrobial capabilities. For example, studies on Brevinin-2GUb and its derivatives have utilized MBC assays to assess their killing activity against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, the MBC of novel anti-MRSA peptides has been determined to confirm their bactericidal action. nih.gov

Anti-Biofilm Assays

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. frontiersin.org The ability of this compound and its analogs to inhibit the formation of biofilms or eradicate established biofilms is a critical aspect of their therapeutic potential. nih.gov

Anti-biofilm activity is typically assessed using assays that measure the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC). nih.gov

MBIC Assay: To determine the MBIC, bacterial cultures are incubated with varying concentrations of the peptide in microtiter plates for 24 hours to allow for biofilm formation. nih.gov After incubation, the planktonic bacteria are removed, and the remaining biofilm is quantified, often using a crystal violet staining method. mdpi.com The MBIC is the lowest peptide concentration that significantly inhibits biofilm formation compared to a control without the peptide. nih.gov

MBEC Assay: For the MBEC, biofilms are first allowed to mature in microtiter plates, typically for 48 hours. nih.gov The mature biofilms are then treated with different concentrations of the peptide for 24 hours. nih.gov The viability of the remaining biofilm is then assessed, and the MBEC is the lowest concentration that eradicates the established biofilm. nih.gov

Studies on a related peptide, Brevinin-2GUb, showed it could inhibit the formation of S. aureus, MRSA, and E. coli biofilms at high concentrations but had limited ability to eradicate pre-formed biofilms. nih.gov However, some of its engineered analogs demonstrated enhanced biofilm inhibition activity. nih.gov

Membrane Interaction Studies

The primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, involves interaction with and disruption of the bacterial cell membrane. researchgate.netfrontiersin.org Understanding these interactions is key to elucidating how this compound exerts its antimicrobial effects.

A common feature of antimicrobial peptides is their cationic nature, which facilitates electrostatic interactions with the negatively charged components of bacterial membranes. nih.gov These interactions are a prerequisite for membrane disruption. nih.gov Various biophysical techniques are employed to study these membrane interactions:

Liposome Studies: Model membranes, such as lipid vesicles or liposomes, are frequently used to mimic bacterial membranes. researchgate.net By observing the peptide's effect on these artificial membranes, such as inducing leakage of encapsulated fluorescent dyes, researchers can infer its membrane-disrupting capabilities.

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide. nih.gov Many antimicrobial peptides, including brevinins, adopt an α-helical conformation in a membrane-mimetic environment, which is often crucial for their activity. researchgate.netresearchgate.net CD spectroscopy can show how the structure of this compound changes upon interacting with model membranes.

Scanning Electron Microscopy (SEM): SEM provides direct visualization of the morphological changes in bacteria after treatment with the peptide. nih.govfrontiersin.org This can reveal membrane blebbing, pore formation, or complete cell lysis, offering visual evidence of membrane disruption. frontiersin.org

Cell Permeability Assays: These assays measure the peptide's ability to permeabilize the bacterial membrane. nih.gov This can be done by monitoring the leakage of intracellular components or the uptake of molecules that are normally excluded from the cell. microbenotes.com

Studies on brevinin peptides suggest that their mode of action involves the formation of ion channels or pores in the target membranes. researchgate.net The amphipathic nature of their α-helical structure allows them to insert into the lipid bilayer, leading to its perturbation. researchgate.net

Immunomodulatory Assays

These assays typically involve treating immune cells or cell lines with the peptide and then measuring the production of various immune mediators, such as cytokines and chemokines. medilam.ac.irnih.gov

Cytokine Release Assays: Immune cells, such as macrophages or peripheral blood mononuclear cells, are exposed to this compound. The supernatant is then collected and analyzed for the presence of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). medilam.ac.irthermofisher.com

Gene Expression Analysis: Real-time polymerase chain reaction (RT-PCR) can be used to measure the expression of cytokine genes within the cells after peptide treatment. medilam.ac.ir This provides insight into how the peptide influences the immune response at the genetic level.

For instance, a study on the related peptide Brevinin-2R demonstrated that it could increase the expression of the pro-inflammatory cytokines IL-1β and IL-6 in human liver carcinoma cells in a dose-dependent manner, suggesting a regulatory role in inflammation. medilam.ac.ir

Model Organism Studies

To evaluate the in vivo efficacy and mechanism of action of this compound, researchers utilize model organisms. These studies bridge the gap between in vitro findings and potential clinical applications.

A commonly used model organism is the nematode Caenorhabditis elegans. mednexus.org C. elegans can be infected with human pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), to create an infection model. mednexus.org The worms are then treated with the antimicrobial peptide, and their survival is monitored over time. mednexus.org

These studies can also be used to investigate the peptide's effect on host immune signaling pathways. For example, research on Brevinin-2ISb showed that it enhances the innate immune response of C. elegans against MRSA by activating the DAF-2/DAF-16 signaling pathway. mednexus.org

Computational and Bioinformatics Approaches

Computational and bioinformatics tools play a significant role in the study of this compound and the design of its analogs. researchgate.net These in silico methods provide valuable insights into the peptide's structure-activity relationship and can predict the effects of specific amino acid substitutions.

Molecular Modeling and Dynamics Simulations: These techniques are used to create three-dimensional models of the peptide and simulate its interaction with model membranes. rsc.org This can help visualize how the peptide binds to and inserts into the lipid bilayer, providing a detailed view of its mechanism of action at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, QSAR can be used to predict the antimicrobial or hemolytic activity of new analogs based on their physicochemical properties, such as charge, hydrophobicity, and amphipathicity.

Bioinformatics Databases: Databases of antimicrobial peptides are used to compare the sequence and properties of this compound with other known peptides, helping to classify it and predict its potential functions. nih.gov

These computational approaches are instrumental in the rational design of novel this compound analogs with improved antimicrobial potency and reduced toxicity.

Table 2: Compound Names Mentioned

Compound Name
This compound
Brevinin-2PRa
Brevinin-2ISb
Brevinin-2GUb
Brevinin-2R
Brevinin-1GHd
Brevinin-2GHk
[Lys4]B2RP
Escherichia coli
Staphylococcus aureus
Candida albicans
Pseudomonas aeruginosa
Methicillin-resistant Staphylococcus aureus (MRSA)
Enterococcus faecalis
TNF-α
IL-1β
IL-6
DAF-2
DAF-16
Ampicillin

Sequence Analysis and Peptide Property Prediction

A fundamental step in characterizing this compound is the analysis of its primary amino acid sequence. This sequence provides the basis for predicting its physicochemical properties, which are critical determinants of its biological function. This compound was identified along with four other structurally related Brevinin-2 (B1175259) peptides in the skin of the Hokkaido frog, Rana pirica. nih.govresearchgate.net

The primary sequence of this compound is used to calculate key parameters such as molecular weight, net charge, and hydrophobicity. These properties are essential for predicting how the peptide will interact with microbial membranes. Brevinin-2 peptides are typically cationic, a feature that facilitates interaction with negatively charged bacterial surfaces. nih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Amino Acid Sequence GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGEC
Length (Amino Acids) 37
Net Charge +5

| Charge Density | 0.14 |

Data sourced from multiple references. researchgate.netscilit.com

Comparative sequence analysis with other peptides from the same family and species, such as the other Brevinin-2 peptides from Rana pirica, reveals conserved regions and variability. nih.govresearchgate.net This comparison helps identify key residues that may be essential for activity and provides a basis for designing synthetic analogs. The study of such analogs, through techniques like amino acid substitution, is a powerful methodology for exploring structure-activity relationships. For instance, modifying the charge or hydrophobicity of related brevinin peptides has been shown to significantly alter their antimicrobial potency and hemolytic activity. colab.ws

Table 2: Sequence Alignment of Brevinin-2 Peptides from Rana pirica

Peptide Amino Acid Sequence
Brevinin-2PRa GLMSLFKGVLKTAGKHIFKNVGGSLLDQAKCKITGEC
Brevinin-2PRb GLMSLFRGVLKTAGKHIFKNVGGSLLDQAKCKITGEC
Brevinin-2PRc GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGQC
Brevinin-2PRd GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKITGQC

| This compound | GLMSVLKGVLKTAGKHIFKNVGGSLLDQAKCKISGEC |

Sequences sourced from multiple references. nih.govresearchgate.net

Molecular Modeling and Docking Studies

To understand how this compound functions at a molecular level, researchers employ molecular modeling and docking simulations. These computational techniques predict the three-dimensional (3D) structure of the peptide and how it interacts with specific molecular targets, such as components of a bacterial cell membrane or viral proteins.

Secondary structure prediction is an initial step, where algorithms predict whether regions of the peptide will form structures like α-helices or β-sheets. For example, computational tools like Pep-fold3 have been used to predict the 3D models and secondary structures of other Brevinin-2 peptides, revealing significant α-helical content which is common for this family. nih.govresearchgate.net This helical conformation is crucial for the peptide's ability to disrupt membranes. nih.gov

Molecular docking is a more advanced simulation that models the interaction between the peptide (the ligand) and a target protein or membrane surface (the receptor). This methodology can predict the binding affinity and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For instance, docking studies on Brevinin-2GHk, another member of the brevinin-2 family, were performed using the ZDOCK server to model its interaction with the Zika virus envelope protein. nih.govresearchgate.net Such studies provide critical insights into the peptide's mechanism of action, suggesting how it might bind to and disrupt pathogens. nih.gov While specific docking studies for this compound are not detailed in the available literature, the same principles and computational tools would be applied to investigate its potential targets.

Phylogenetic Analysis of Brevinin Genes

Phylogenetic analysis of the genes encoding brevinin peptides is used to understand the evolutionary relationships between the host species. By comparing the amino acid sequences of brevinins from different frogs, scientists can construct cladograms or phylogenetic trees that illustrate how closely related the species are.

This methodology involves aligning the primary structures of multiple brevinin peptides and using computational algorithms to infer evolutionary relationships. A cladistic analysis based on the primary structures of Brevinin-2 peptides, including those from Rana pirica, was performed to assess the relationships among Japanese brown frogs. nih.govresearchgate.netcapes.gov.br This analysis provided strong support for a close phylogenetic relationship between Rana pirica and the Japanese mountain brown frog, Rana ornativentris. nih.govresearchgate.net These findings are often consistent with analyses based on other molecular data, such as mitochondrial gene sequences, validating the use of these peptides as phylogenetic markers. capes.gov.br

Table 3: Compound Names Mentioned

Compound Name
This compound
Brevinin-2PRa
Brevinin-2PRb
Brevinin-2PRc
Brevinin-2PRd

Q & A

Basic Research Questions

Q. What are the key structural features of Brevinin-2PRe that contribute to its antimicrobial activity?

  • Methodological Answer : Characterize the peptide's secondary structure (e.g., α-helical regions, disulfide bridges) using circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). Compare structural analogs to identify critical residues via alanine scanning mutagenesis . Correlate structural data with antimicrobial efficacy against Gram-positive/negative bacteria using minimum inhibitory concentration (MIC) assays .

Q. What experimental models are appropriate for evaluating this compound's therapeutic potential?

  • Methodological Answer : Use in vitro models (e.g., mammalian cell lines for cytotoxicity assays) and in vivo models (e.g., murine infection models). Include controls for membrane permeability (propidium iodide uptake assays) and hemolytic activity (erythrocyte lysis tests). Validate reproducibility by replicating experiments across independent labs .

Q. How can researchers standardize protocols for synthesizing and purifying this compound?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reverse-phase HPLC purification. Validate purity (>95%) via mass spectrometry and analytical HPLC. Document solvent systems, cleavage conditions, and lyophilization parameters to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs address conflicting data on this compound's mechanism of action (e.g., membrane disruption vs. intracellular targeting)?

  • Methodological Answer : Combine fluorescence microscopy (to visualize membrane integrity) with proteomic profiling (to identify intracellular targets). Use isothermal titration calorimetry (ITC) to quantify peptide-lipid interactions and surface plasmon resonance (SPR) for receptor-binding studies. Reconcile contradictions by contextualizing experimental conditions (e.g., peptide concentration, bacterial growth phase) .

Q. How can researchers resolve contradictions in this compound's cytotoxicity profiles across different cell lines?

  • Methodological Answer : Conduct meta-analyses of published cytotoxicity data, stratifying results by cell type (e.g., primary vs. cancerous lines), incubation time, and serum content. Perform dose-response assays under standardized conditions (e.g., 24-hour exposure, 10% FBS). Use RNA sequencing to identify cell-specific pathways affected by the peptide .

Q. What computational strategies optimize this compound's selectivity for microbial vs. mammalian membranes?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to model peptide-lipid interactions in bacterial (e.g., POPG-rich) and mammalian (e.g., cholesterol-rich) membranes. Use quantitative structure-activity relationship (QSAR) models to predict selectivity indices. Validate predictions via in silico mutagenesis and experimental testing of designed analogs .

Q. How should researchers design studies to assess this compound's synergy with conventional antibiotics?

  • Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use time-kill curves to evaluate bactericidal synergy (e.g., ≥2-log reduction in CFU/mL). Include mechanistic studies (e.g., efflux pump inhibition assays) to explain synergistic effects. Address statistical power by predefining effect sizes and sample sizes .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across studies by standardizing variables (e.g., pH, ionic strength) and reporting raw data in supplementary materials .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing peptide sequences, assay protocols, and datasets in public repositories (e.g., UniProt, Zenodo) .

For further guidance on structuring research questions, see , and 15. For experimental reporting standards, refer to and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.